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Compound of Interest

Compound Name: Gly-NH-CH2-Boc

Cat. No.: B8773087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(tert-Butoxycarbonyl)glycylaminomethane, commonly referred to as Gly-NH-CH2-Boc, is a

protected dipeptide derivative with significant applications in the fields of medicinal chemistry

and biotechnology. Its structure, featuring a Boc-protected glycine residue linked to a

methylamine, makes it a valuable building block in peptide synthesis and, most notably, as a

linker in the construction of Antibody-Drug Conjugates (ADCs).[1] The Boc (tert-

butoxycarbonyl) protecting group provides a stable yet readily cleavable handle for the terminal

amine, allowing for controlled and sequential chemical modifications. This guide provides an in-

depth overview of the physicochemical properties, synthesis, and applications of Gly-NH-CH2-
Boc, with a focus on its role in the development of targeted cancer therapeutics.

Physicochemical Properties
A summary of the key physicochemical properties of Gly-NH-CH2-Boc is presented in the table

below. This data is essential for its handling, characterization, and application in synthetic

protocols.
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Property Value Reference

CAS Number 14664-05-2 [2][3]

Molecular Formula C₈H₁₆N₂O₃ [2][3]

Molecular Weight 188.22 g/mol [2][3]

Appearance Colorless to light yellow oil [2]

Melting Point 114-116°C [2]

Boiling Point 315.5 ± 22.0 °C at 760 mmHg [2]

Density 1.083 ± 0.06 g/cm³ [2]

Purity ≥98% [3]

Solubility
Soluble in Chloroform and

Ethyl Acetate

General knowledge for Boc-

protected peptides

Canonical SMILES CC(C)(C)OC(=O)NCC(=O)CN [2]

InChI

InChI=1S/C8H16N2O3/c1-

8(2,3)13-7(12)5-10-6(11)4-

9/h4-5,9H2,1-3H3,(H,10,11)

[2]

InChIKey
VJEYRLMJNBJAHS-

UHFFFAOYSA-N
[2]

Synthesis of Gly-NH-CH2-Boc
The synthesis of Gly-NH-CH2-Boc involves the coupling of Boc-protected glycine with a

suitable aminomethane synthon. While a specific literature protocol for this exact molecule is

not readily available, a representative experimental procedure can be devised based on

standard peptide coupling methodologies.

Experimental Protocol: Synthesis of Gly-NH-CH2-Boc
Materials:

Boc-Glycine (Boc-Gly-OH)
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Aminomethane hydrochloride or a suitable protected aminomethane derivative

Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

Reagents for workup: 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄

Procedure:

Activation of Boc-Glycine: In a round-bottom flask, dissolve Boc-Glycine (1.0 eq) and HOBt

(1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq)

dissolved in a minimal amount of DCM dropwise to the solution. Stir the reaction mixture at 0

°C for 30 minutes and then at room temperature for 1-2 hours. A white precipitate of

dicyclohexylurea (DCU) will form.

Coupling Reaction: In a separate flask, suspend aminomethane hydrochloride (1.0 eq) in

anhydrous DCM and cool to 0 °C. Add TEA (2.2 eq) dropwise and stir for 15 minutes. Filter

the DCU precipitate from the activated Boc-Glycine solution and add the filtrate to the

aminomethane solution at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, filter off any further DCU precipitate. Wash the

organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. The crude product can be purified by column chromatography on silica gel

using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure

Gly-NH-CH2-Boc.

Characterization: Confirm the identity and purity of the product using analytical techniques

such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
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Application in Antibody-Drug Conjugate (ADC)
Synthesis
Gly-NH-CH2-Boc serves as a cleavable linker in the synthesis of ADCs. The glycine

component provides a site for enzymatic cleavage within the cell, releasing the cytotoxic

payload. The Boc group is removed to reveal a primary amine, which can then be conjugated

to a payload or further modified.

Experimental Workflow: ADC Synthesis using Gly-NH-
CH2-Boc
The following diagram illustrates a typical workflow for the synthesis of an ADC utilizing a

glycine-based linker like Gly-NH-CH2-Boc.

Linker-Payload Synthesis

Antibody Preparation

ADC Assembly
Gly-NH-CH2-Boc Boc Deprotection

(e.g., TFA)

1. Amine deprotection
Payload Conjugation

2. Coupling to payload
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(Thiol-Maleimide)

Monoclonal Antibody
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(e.g., DTT or TCEP)

4. Expose reactive sites
Reduced mAb

(with free thiols)
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Purification
(e.g., SEC)

6. Remove excess reagents
Antibody-Drug Conjugate

(ADC)

7. Final product

Click to download full resolution via product page

Caption: Workflow for ADC synthesis using a glycine-based linker.

Experimental Protocol: Antibody-Drug Conjugation
This protocol outlines a general procedure for conjugating a linker-payload moiety to a

monoclonal antibody.

Materials:
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Monoclonal antibody (mAb)

Activated Linker-Payload construct (e.g., Maleimide-functionalized Gly-NH-CH2-Payload)

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Quenching reagent: N-acetylcysteine or cysteine

Purification system: Size-exclusion chromatography (SEC) column

Procedure:

Antibody Reduction: Dissolve the monoclonal antibody in conjugation buffer. Add a controlled

molar excess of a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide

bonds, exposing free thiol groups. Incubate the reaction at 37°C for a defined period (e.g.,

30-60 minutes).

Purification of Reduced Antibody: Remove the excess reducing agent by passing the

antibody solution through a desalting column equilibrated with conjugation buffer.

Conjugation: Immediately add the activated linker-payload construct (dissolved in a

compatible solvent like DMSO) to the reduced antibody solution. The molar ratio of the

linker-payload to the antibody will determine the drug-to-antibody ratio (DAR). Incubate the

reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours) with gentle mixing.

Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-

containing reagent like N-acetylcysteine.

Purification of ADC: Purify the resulting ADC from unconjugated linker-payload and other

reaction components using size-exclusion chromatography (SEC).

Characterization: Characterize the final ADC to determine the DAR, purity, and aggregation

state using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and

Mass Spectrometry.
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Signaling Pathways and Mechanism of Action
While Gly-NH-CH2-Boc itself is a synthetic building block and does not directly participate in

cellular signaling, its role as an ADC linker is critical for the targeted delivery of cytotoxic

agents. The following diagram illustrates the logical pathway of an ADC from administration to

therapeutic action.
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Click to download full resolution via product page

Caption: Mechanism of action for an ADC with a cleavable linker.

Conclusion
Gly-NH-CH2-Boc (CAS 14664-05-2) is a versatile and valuable reagent in modern drug

development, particularly in the burgeoning field of antibody-drug conjugates. Its

straightforward synthesis from readily available starting materials and its utility as a cleavable

linker underscore its importance. The protocols and data presented in this guide provide a

comprehensive resource for researchers and scientists working with this compound, facilitating

its application in the synthesis of novel and targeted therapeutics. As the demand for more

precise and effective cancer treatments grows, the role of well-designed linkers like Gly-NH-
CH2-Boc will continue to be of paramount importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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